Triethyl(3-methoxyprop-1-yn-1-yl)germane
Description
Triethyl(3-methoxyprop-1-yn-1-yl)germane is an organogermanium compound featuring a triethylgermyl group bonded to a propargyl ether moiety (3-methoxyprop-1-yn-1-yl). For example, triethyl(3-methoxyphenyl)germane (a structurally similar compound with a phenyl instead of a propargyl ether group) is synthesized using 3-methoxy-1-iodobenzene and purified via column chromatography, yielding a colorless oil with characteristic $ ^1H $-NMR signals for the methoxy group (δ 3.82 ppm) and triethylgermyl protons (δ 0.95–1.12 ppm) . The propargyl ether variant likely exhibits similar spectral features, with additional signals for the alkyne protons and methoxy group on the propargyl chain.
Properties
CAS No. |
62857-82-3 |
|---|---|
Molecular Formula |
C10H20GeO |
Molecular Weight |
228.89 g/mol |
IUPAC Name |
triethyl(3-methoxyprop-1-ynyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-8-10-12-4/h5-7,10H2,1-4H3 |
InChI Key |
SLYKHJHKGPZJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methoxyprop-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with 3-methoxyprop-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Et3GeCl+CH3OCH2C≡CH→Et3GeC≡CCH2OCH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethyl(3-methoxyprop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different organogermanium derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce various organogermanium compounds .
Scientific Research Applications
Triethyl(3-methoxyprop-1-yn-1-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Triethyl(3-methoxyprop-1-yn-1-yl)germane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Triethyl(3-methoxyprop-1-yn-1-yl)germane and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
